molecular formula C19H23ClN2O2S B2442889 4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide CAS No. 446278-37-1

4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide

Cat. No. B2442889
CAS RN: 446278-37-1
M. Wt: 378.92
InChI Key: DUUYHYIRJTUWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide is a chemical compound with the molecular formula C19H23ClN2O2S . It is also known as Cisplatin, which is an important platinum-based chemotherapy drug.


Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline, a model compound in a water/acetonitrile mixture, was investigated by cyclic voltammetry and differential pulse voltammetry. It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .

Scientific Research Applications

Enzyme Inhibition Studies

The compound 4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide has been explored for its inhibitory effects on certain enzymes. Studies show that derivatives of benzenesulfonamide, such as 4-(2-substituted hydrazinyl)benzenesulfonamides, exhibit potent inhibitory action against human carbonic anhydrase I and II isoenzymes (Gul et al., 2016). Another study highlights the enzyme inhibition potential of sulfonamide hybrid Schiff bases against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are significant in the context of neurodegenerative diseases (Kausar et al., 2019).

Anticancer Applications

Sulfonamide derivatives, including those structurally similar to this compound, have been synthesized and evaluated for potential anticancer activity. A study on novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides showed promising results against various human tumor cell lines, indicating the potential of these compounds in cancer therapy (Sławiński et al., 2012).

Bioimaging and Chemosensing

Another interesting application area is in bioimaging and chemosensing. A study developed a colorimetric and fluorescence probe based on benzenesulfonamide derivative for the selective and sensitive detection of Sn2+ ions in aqueous solutions. This derivative also demonstrated effectiveness as a fluorescent marker for Sn2+ detection in living cells and zebrafish (Ravichandiran et al., 2020).

Herbicide Development

Additionally, derivatives of benzenesulfonamides have been utilized in the development of herbicides. A study on the metabolism of chlorsulfuron, a benzenesulfonamide derivative, in plants suggested its selective herbicidal action for small grains due to the plants' ability to metabolize the herbicide to an inactive form (Sweetser et al., 1982).

properties

IUPAC Name

4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-22(16-7-3-2-4-8-16)19-10-6-5-9-18(19)21-25(23,24)17-13-11-15(20)12-14-17/h2-4,7-8,11-14,18-19,21H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUYHYIRJTUWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.